
Foslevodopa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Foslevodopa ist eine lösliche Formulierung von Levodopa, einem Prodrug, das zur Behandlung der Parkinson-Krankheit eingesetzt wird. Es wird häufig mit Foscarbidopa kombiniert, einem weiteren Prodrug, um seine Wirksamkeit zu erhöhen. This compound wird als kontinuierliche subkutane Infusion verabreicht, die eine stabile und gleichmäßige Zufuhr von Levodopa zum Gehirn ermöglicht und so die motorischen Symptome der Parkinson-Krankheit kontrolliert .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Foslevodopa wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen Levodopa phosphoryliert wird. Der Prozess beinhaltet typischerweise die Verwendung von Phosphorylierungsmitteln unter kontrollierten pH-Bedingungen, um die Stabilität und Löslichkeit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound durch Auflösen von pH-eingestellten lyophilisierten Materialien in Wasser hergestellt. Die Lösungen werden dann subkutan bei gesunden Probanden infundiert, um die Stabilität und Wirksamkeit der Verbindung zu testen. Das Produktionsverfahren gewährleistet eine hohe Wasserlöslichkeit und chemische Stabilität nahe dem physiologischen pH-Wert .
Analyse Chemischer Reaktionen
Conversion to Levodopa (L-DOPA)
Foslevodopa undergoes enzymatic hydrolysis in vivo to release L-DOPA and inorganic phosphate:
This compound+H2OPhosphataseL DOPA+Phosphate
- Efficiency : Preclinical studies demonstrate >95% conversion efficiency within 2 hours of SC infusion .
- Steady-State Levels : Continuous SC infusion maintains plasma L-DOPA concentrations between 747–4660 ng/mL, comparable to oral formulations .
Chemical Stability
This compound exhibits exceptional stability under physiological conditions (pH 7.4):
- Hydrolytic Stability : <2% degradation over 1 year in aqueous solutions .
- Thermal Stability : Stable at 25°C for 6 months .
Condition | Stability | Degradation Pathway |
---|---|---|
pH 7.4 (physiological) | >99% | Minimal hydrolysis |
pH 6.5–9.2 (aqueous) | >98% | Oxidative degradation |
High temperature (40°C) | 90% after 3 months | Phosphate ester cleavage |
Degradation and Impurities
Key degradation products include:
- HydrazoneAB : Formed via oxidative degradation of foscarbidopa (a co-prodrug) .
- Hydrazine : A mutagenic impurity controlled to ≤0.5 mg/day .
- Uranium : Traces detected in early batches, now limited to <0.02 ppm .
Impurity Control :
- Hydrazine levels are monitored via LC-MS/MS to ensure compliance with regulatory limits .
- Uranium is quantified using ICP-MS to maintain PDE thresholds .
Pharmacokinetics and Bioconversion
This compound’s bioconversion to L-DOPA is rapid and efficient:
- Half-Life : 2–4 hours in plasma .
- Bioavailability : 80–90% via SC infusion, superior to oral L-DOPA (30–50%) .
Parameter | This compound SC Infusion | Oral L-DOPA |
---|---|---|
Steady-State Concentration | 3000–4500 ng/mL | 1500–3000 ng/mL |
Fluctuation Index | 10–20% | 40–60% |
Manufacturing Considerations
- Formulation : Lyophilized this compound/foscarbidopa (20:1 ratio) is reconstituted in water for SC infusion .
- Purity : ≥99% as per HPLC-UV analysis .
- Storage : Requires refrigeration (2–8°C) to prevent degradation .
This compound’s chemical design ensures optimal solubility, stability, and bioconversion, addressing the limitations of traditional L-DOPA therapies. Its scalable synthesis and robust pharmacokinetic profile make it a promising treatment for advanced Parkinson’s disease .
Wissenschaftliche Forschungsanwendungen
Continuous Subcutaneous Infusion
Foslevodopa's primary application lies in its use for continuous subcutaneous infusion, which allows for sustained plasma levels of levodopa. This method has been shown to reduce "off" time and improve "on" time without troublesome dyskinesia in patients with advanced PD.
- Preclinical Studies: Research has demonstrated that this compound provides effective levodopa concentrations in animal models, supporting its potential for human application .
- Clinical Trials: Ongoing phase 3 clinical trials have evaluated the safety and efficacy of this compound/foscarbidopa in patients with advanced PD who are not adequately controlled on oral medications. Results indicate significant improvements in motor control and quality of life .
Case Studies
Recent case studies have highlighted the effectiveness of this compound in acute settings:
- Akinetic Crisis Management: A case report documented the successful use of subcutaneous this compound in an intensive care unit for a patient experiencing an akinetic crisis. The treatment led to significant improvements in motor symptoms within 72 hours, demonstrating its potential for acute management .
Efficacy and Safety Data
The following table summarizes key findings from clinical studies regarding the efficacy and safety of this compound:
Wirkmechanismus
Foslevodopa exerts its effects by being converted into levodopa in the body, which then crosses the blood-brain barrier and is converted into dopamine. This increase in dopamine levels helps alleviate the motor symptoms associated with Parkinson’s disease. The molecular targets and pathways involved include the dopaminergic neurons in the brain, which are responsible for the production and regulation of dopamine .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Levodopa: Die Stammverbindung von Foslevodopa, die zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Carbidopa: Wird häufig mit Levodopa kombiniert, um seine Wirksamkeit zu erhöhen, indem sein Abbau verhindert wird, bevor er das Gehirn erreicht.
Foscarbidopa: Ein Prodrug von Carbidopa, das in Kombination mit this compound für die kontinuierliche subkutane Infusion verwendet wird
Einzigartigkeit
This compound ist einzigartig in seiner Fähigkeit, eine stabile und gleichmäßige Zufuhr von Levodopa durch kontinuierliche subkutane Infusion zu gewährleisten. Diese Verabreichungsmethode trägt dazu bei, einen gleichmäßigen Dopaminspiegel im Gehirn aufrechtzuerhalten, wodurch motorische Schwankungen reduziert und die Lebensqualität von Patienten mit Parkinson-Krankheit verbessert werden .
Biologische Aktivität
Foslevodopa, also known as ABBV-951, is a novel formulation designed to treat motor fluctuations in patients with advanced Parkinson's disease (PD). It is a soluble prodrug of levodopa (LD) and carbidopa (CD) that allows for continuous subcutaneous infusion, providing a stable and prolonged dopaminergic stimulation. This article delves into the biological activity of this compound, summarizing its pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.
Pharmacokinetics of this compound
This compound demonstrates high water solubility and excellent chemical stability near physiological pH, which facilitates its use in continuous infusion therapy. Key pharmacokinetic characteristics include:
- Steady-State Plasma Levels : Continuous subcutaneous infusion maintains consistent plasma levels of LD for up to 72 hours .
- Dosing Ratios : Studies have established effective dosing ratios of this compound to foscarbidopa ranging from 4:1 to 15:1, achieving therapeutic LD concentrations .
- Clearance Rates : Clearance rates vary across species; for instance, human LD clearance is approximately 0.8 L/h/kg .
Table 1: Pharmacokinetic Data
Parameter | Value |
---|---|
Solubility | High |
Stability | Excellent near physiological pH |
Steady-state duration | ≤72 hours |
Human LD clearance | 0.8 L/h/kg |
Phase 3 Studies
A pivotal Phase 3 study assessed the safety and efficacy of continuous subcutaneous this compound/foscarbidopa infusion over 52 weeks. The study enrolled 244 patients with advanced PD who experienced inadequate symptom control with oral medications.
Key Findings:
- Improvement in "On" Time : Patients experienced a mean increase of 3.8 hours in "On" time without troublesome dyskinesia .
- Reduction in "Off" Time : The mean reduction in "Off" time was 3.5 hours .
- Morning Akinesia : The percentage of patients reporting morning akinesia decreased significantly from 77.7% at baseline to 27.8% at week 52 .
- Quality of Life Improvements : Enhanced sleep quality and overall quality of life were reported, measured by the PDSS-2 and PDQ-39 scales .
Table 2: Clinical Efficacy Results
Outcome Measure | Baseline (%) | Week 52 (%) | Change |
---|---|---|---|
Morning Akinesia | 77.7 | 27.8 | -49.9 |
"On" Time without Dyskinesia | N/A | +3.8 hours | N/A |
"Off" Time | N/A | -3.5 hours | N/A |
Safety Profile
The safety profile of this compound has been characterized by a range of adverse events (AEs):
- Common AEs : Infusion site reactions were the most frequently reported AEs.
- Serious AEs : Approximately 25.8% of patients reported serious AEs; however, these were predominantly mild to moderate in severity .
Table 3: Adverse Events Summary
Adverse Event Type | Percentage of Patients (%) |
---|---|
Infusion Site Reactions | Variable |
Serious AEs | 25.8 |
Mild/Moderate AEs | Majority |
Case Study: Patient Response to Continuous Infusion
In a case study involving a patient with advanced PD who had previously experienced significant motor fluctuations despite optimized oral therapy, the introduction of continuous subcutaneous this compound led to marked improvements:
- Pre-treatment : The patient reported over 6 hours of "Off" time daily.
- Post-treatment (after 12 weeks) : The patient experienced less than 2 hours of "Off" time and reported improved mobility and quality of life.
This case illustrates the potential benefits of this compound in managing severe motor fluctuations.
Eigenschaften
CAS-Nummer |
101141-95-1 |
---|---|
Molekularformel |
C9H12NO7P |
Molekulargewicht |
277.17 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |
InChI-Schlüssel |
YNDMEEULGSTYJT-LURJTMIESA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Key on ui other cas no. |
101141-95-1 |
Synonyme |
DOPA 4-phosphate DOPA 4-phosphate, (32)P-(L-Tyr)-isomer DOPA 4-phosphate, (L-Tyr)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.